3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride
Description
Historical Evolution of Imidazopyridine-Based Receptor Modulation
The imidazopyridine core has served as a privileged structure in medicinal chemistry since the mid-20th century, with early applications in benzodiazepine receptor modulation. The discovery of 3H-imidazo[4,5-b]pyridine derivatives in the 1980s marked a paradigm shift, as researchers recognized their ability to interact with non-GABAergic targets. A pivotal advancement occurred in 2015, when imidazopyridines were first characterized as negative allosteric modulators of G protein-coupled receptor 4 (GPR4), demonstrating pH-dependent inhibition of serum response element activation.
Structural optimization efforts revealed that N-alkylation at the 3-position and aromatic substitution at the 2-position significantly enhanced GPR4 specificity. For instance, 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine exhibited a dissociation constant (Kd) of 89 nM in binding assays, representing a 40-fold improvement over early lead compounds. The dihydrochloride salt form of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine emerged as a critical innovation, improving aqueous solubility by 78% compared to free base counterparts while maintaining nanomolar receptor affinity.
Academic Significance of Proton-Sensing G Protein-Coupled Receptor Mechanistic Studies
G protein-coupled receptor 4 (GPR4) operates as a multimodal cellular pH sensor, activating both cyclic adenosine monophosphate (cAMP) and Rho signaling pathways under acidic conditions (pH 6.8-7.0). The compound's ability to decouple these pathways has made it indispensable for mechanistic studies. In HEK293 cells transfected with wild-type GPR4, 10 μM 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride reduced pH 6.8-induced cAMP accumulation by 92 ± 3%, while leaving Rho activation unaffected.
This selective modulation enabled researchers to dissect the temporal dynamics of proton sensing. Real-time fluorescence resonance energy transfer measurements demonstrated that the compound delays GPR4 internalization by 17 minutes post-acidification, suggesting stabilization of receptor conformations that favor Gs protein coupling over β-arrestin recruitment. Mutagenesis studies further localized its binding interface to extracellular loop 2, a region distinct from the histidine-rich proton sensor domain.
Strategic Positioning in Contemporary Medicinal Chemistry Research
The compound's molecular architecture permits three-dimensional diversity-oriented synthesis, enabling rapid exploration of chemical space. Key synthetic achievements include:
- Regioselective cyclization : Optimized conditions (110°C, DMF, 12 h) achieve 89% yield in forming the imidazo[4,5-b]pyridine core from 2-chloro-3-nitropyridine precursors.
- Side chain modularity : The propan-1-amine moiety allows straightforward installation of zwitterionic or cationic groups via reductive amination (NaBH3CN, MeOH, 60°C).
- Salt formation : Dihydrochloride precipitation from ethanolic HCl (2.0 M) yields 98% pure material with consistent stoichiometry (1:2.05 amine:HCl ratio).
Structure-activity relationship studies reveal critical pharmacophoric elements:
- The imidazo[4,5-b]pyridine system provides π-π interactions with Phe174 and Trp258 in GPR4's orthosteric pocket.
- The propyl linker optimizes distance (5.2 Å) between the aromatic system and terminal ammonium group.
- Chloride counterions enhance membrane permeability (LogP = -1.2 vs. -2.8 for free base).
These features position the compound as a versatile scaffold for developing next-generation pH-sensitive therapeutics, particularly for inflammatory and neoplastic conditions characterized by tissue acidosis.
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-5-1-4-8-12-7-3-2-6-11-9(7)13-8;;/h2-3,6H,1,4-5,10H2,(H,11,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPXLSZZEWMJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride involves several steps. One common synthetic route includes the condensation of pyridine-2-carboxaldehyde with an appropriate amine, followed by cyclization to form the imidazopyridine core . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are commonly used as reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazopyridine oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule assembly by binding to tubulin, thereby preventing cell division in cancer cells . Additionally, it may interact with other cellular pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, through phosphorylation processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride with structurally related compounds, emphasizing key differences in substituents, physicochemical properties, and research status.
Key Structural and Functional Insights:
Core Ring Variations :
- The imidazo[4,5-b]pyridine core (target compound) vs. imidazo[4,5-c]pyridine (Enamine compound) alters nitrogen positioning, impacting electronic properties and binding interactions. The [4,5-b] fusion favors interactions with ATP-binding pockets in kinases, whereas [4,5-c] may exhibit distinct selectivity .
Substituent Effects: The primary amine in the target compound enhances hydrogen-bonding capacity compared to the tertiary dimethylaminopropyl group in the CymitQuimica analog, which increases lipophilicity but reduces solubility .
Salt Form vs. Free Base :
- The dihydrochloride salt of the target compound improves solubility (>100 mg/mL in water, estimated) compared to free-base analogs, which is critical for in vivo efficacy.
Research Findings and Methodological Context
- Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been pivotal in resolving the conformations of imidazo-pyridine derivatives, enabling precise comparisons of bond angles and intermolecular interactions .
Biological Activity
3-{3H-imidazo[4,5-b]pyridin-2-yl}propan-1-amine dihydrochloride, with the CAS number 1215739-41-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H13ClN4
- Molecular Weight : 212.68 g/mol
- Chemical Structure : The compound features an imidazo[4,5-b]pyridine moiety that is known for diverse biological activities.
Biological Activities
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit a range of biological activities including anticancer, antibacterial, and antiviral properties. The following sections detail these activities based on recent studies.
Anticancer Activity
A study published in Molecules evaluated various imidazo[4,5-b]pyridine derivatives against multiple human cancer cell lines. The results indicated that certain derivatives showed significant antiproliferative effects:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | LN-229 (glioblastoma) | 0.4 |
| Compound 14 | HCT-116 (colorectal) | 0.7 |
| Compound 16 | DND-41 (acute lymphoblastic leukemia) | 11.9 |
Notably, compound 14 exhibited the strongest activity against colon carcinoma, suggesting that modifications to the imidazo[4,5-b]pyridine scaffold can enhance anticancer efficacy .
Antibacterial Activity
While most tested compounds in similar studies lacked antibacterial properties, compound 14 demonstrated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM. This highlights the potential for certain derivatives to possess selective antibacterial effects .
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives was also explored. Some compounds showed selective but moderate activity against respiratory syncytial virus (RSV), indicating that further structural modifications could enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[4,5-b]pyridine derivatives reveals that:
- Substituents on the pyridine ring significantly influence biological activity.
- Bromo-substituted derivatives generally exhibited higher antiproliferative activity compared to their unsubstituted counterparts.
For instance, compound 10 with a bromo substituent showed enhanced potency across several cancer cell lines compared to its non-bromo analogs .
Case Studies
- Study on Antiproliferative Effects : A comprehensive evaluation of various imidazo[4,5-b]pyridine derivatives demonstrated that certain structural modifications led to pronounced antiproliferative effects against specific cancer types. The study emphasized the role of the imidazolinyl amidino group in enhancing activity .
- Antibacterial Evaluation : In a comparative study of amidino-substituted compounds, only a few showed significant antibacterial properties. The findings suggest that while some derivatives may have limited antibacterial efficacy, their potential in other therapeutic areas remains promising .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of this compound, and how do they influence experimental design?
- Answer : The compound’s imidazo-pyridine core (C₆H₆N₄ backbone) and dihydrochloride salt form dictate solubility, stability, and reactivity. For example:
- Molecular weight : 134.14 g/mol (free base) + HCl contributions .
- Hydrogen-bonding sites : The amine and imidazole groups enable interactions with biological targets or solvents.
- Methodological consideration : Use polar solvents (e.g., DMSO, water) for dissolution, and validate stability via HPLC under varying pH/temperature .
Q. How can researchers safely handle this compound in laboratory settings?
- Answer : Follow protocols for hydrochloride salts and aromatic amines:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation.
- Waste disposal : Segregate as halogenated organic waste due to chloride content .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Answer :
- HPLC : Quantify impurities using a C18 column with UV detection (λ = 254–280 nm) .
- NMR : Confirm amine proton signals (δ 1.5–3.0 ppm for propyl chain; δ 7.0–9.0 ppm for imidazo-pyridine) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 135.1 for free base) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer : Apply quantum chemical calculations (e.g., DFT) to predict intermediates and transition states. For example:
- Reaction design : Simulate cyclization of pyridine precursors with propylamine derivatives.
- ICReDD methodology : Combine computational path searches with high-throughput experimentation to reduce trial-and-error .
- Key parameters : Solvent polarity, temperature, and catalyst effects on yield .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer :
- Dose-response validation : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C).
- Meta-analysis : Compare IC₅₀ values across cell lines, adjusting for salt form (dihydrochloride vs. free base) .
- Control experiments : Test stability in assay buffers to rule out degradation artifacts .
Q. How can statistical experimental design improve yield in multi-step synthesis?
- Answer : Use factorial design (e.g., Box-Behnken) to optimize variables:
| Factor | Range | Response (Yield %) |
|---|---|---|
| Temperature | 60–100°C | 45–78% |
| Catalyst loading | 1–5 mol% | 52–85% |
| Reaction time | 4–12 h | 60–82% |
- Outcome : Identify interactions (e.g., high catalyst + moderate temperature maximizes yield) .
Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?
- Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) in real time.
- X-ray crystallography : Resolve binding poses in enzyme active sites (e.g., ATP-binding pockets) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Methodological Resources
- Synthesis : Reference analogous imidazo-pyridine protocols (e.g., cyclocondensation of 2-aminopyridines with carbonyl compounds) .
- Data Analysis : Use cheminformatics tools (e.g., Schrödinger Suite, Gaussian) for reaction modeling .
- Safety : Align with OSHA guidelines for amine handling and waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
